2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

This compound uniquely integrates a urea-linked chloroacetamide scaffold (CAS 871909-81-8, ≥97% purity) that delivers potent AChE inhibition (IC50 27 nM) for Alzheimer's research. Unlike simple chloroacetamides, its N-C(=O)-N linkage enhances hydrogen bonding and conformational flexibility, critical for target engagement. The chloroacetyl warhead enables covalent protein modification for ABPP target identification. Ideal for SAR studies and analytical reference standards. Procure with confidence for reproducible results.

Molecular Formula C8H9ClN2O2S
Molecular Weight 232.68
CAS No. 871909-81-8
Cat. No. B2665670
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide
CAS871909-81-8
Molecular FormulaC8H9ClN2O2S
Molecular Weight232.68
Structural Identifiers
SMILESC1=CSC(=C1)CNC(=O)NC(=O)CCl
InChIInChI=1S/C8H9ClN2O2S/c9-4-7(12)11-8(13)10-5-6-2-1-3-14-6/h1-3H,4-5H2,(H2,10,11,12,13)
InChIKeyGFTJVDPPLMXOTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide (CAS 871909-81-8): Chemical Identity and Baseline Procurement Data


2-Chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide (CAS 871909-81-8), also designated as 3-(2-Chloroacetyl)-1-[(thiophen-2-yl)methyl]urea, is an organic compound characterized by a chloroacetyl group coupled to a thiophen-2-ylmethylurea moiety . Its molecular formula is C8H9ClN2O2S with a molecular weight of 232.69 g/mol . Structurally, it comprises a thiophene ring, a methylene linker, a urea core, and a chloroacetyl functional group, classifying it as both a chloroacetamide and a urea derivative . Commercially, it is supplied as a solid with a purity of ≥95% (typically 97%) for research purposes, with recommended storage at 2-8°C .

Why 2-Chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide (CAS 871909-81-8) Cannot Be Substituted by Common Analogs


While 2-chloro-N-(thien-2-ylmethyl)acetamide (CAS 21403-27-0) and N-(thien-2-ylmethyl)urea (CAS 219539-12-5) appear structurally similar, their chemical functionalities differ critically. The target compound uniquely incorporates a urea linkage (N-C(=O)-N) in addition to the chloroacetamide group, whereas CAS 21403-27-0 is a simple chloroacetamide lacking the urea moiety [1]. This structural divergence alters hydrogen-bonding capacity, conformational flexibility, and metabolic stability, directly impacting target binding and pharmacological profile . Substitution with these analogs would therefore invalidate any structure-activity relationship (SAR) conclusions and render experimental outcomes non-comparable, as detailed in the quantitative evidence below.

Quantitative Differentiation of 2-Chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide (CAS 871909-81-8) Against Comparators


Structural Distinction: Urea-Linked Chloroacetamide vs. Simple Chloroacetamide

The target compound contains a urea (N-C(=O)-N) linkage, whereas the common analog 2-chloro-N-(thien-2-ylmethyl)acetamide (CAS 21403-27-0) is a simple chloroacetamide. This structural difference is quantifiable by molecular formula and hydrogen bond donor/acceptor counts .

Medicinal Chemistry Structure-Activity Relationship Enzyme Inhibition

Predicted Physicochemical Profile: pKa and Lipophilicity

The predicted pKa of the target compound is 10.31 ± 0.70, while its predicted logP is 1.023 . In contrast, the analog 2-chloro-N-(thien-2-ylmethyl)acetamide (CAS 21403-27-0) has a predicted pKa of approximately 12.85 and a different logP profile . These differences suggest altered ionization and membrane permeability.

ADME Drug Design Physicochemical Properties

Thermal Stability and Storage Requirements

The target compound is reported as a solid with a melting point >70°C (decomposition) and requires storage at 2-8°C to maintain integrity . In contrast, N-(thien-2-ylmethyl)urea (CAS 219539-12-5) exhibits a boiling point of 291.5±32.0 °C and no specific low-temperature storage requirement .

Compound Management Stability Procurement

Biological Target Engagement: In Vitro Enzyme Inhibition

The target compound has been evaluated for inhibition of acetylcholinesterase (AChE) in mouse cortical homogenate, exhibiting an IC50 of 27 nM [1]. While no direct head-to-head comparison data exist for the analog 2-chloro-N-(thien-2-ylmethyl)acetamide, the urea-containing scaffold is known to confer enhanced AChE binding due to additional hydrogen-bonding interactions [2].

Acetylcholinesterase Inhibition Neurodegeneration High-Throughput Screening

Validated Application Scenarios for 2-Chloro-N-{[(thien-2-ylmethyl)amino]carbonyl}acetamide (CAS 871909-81-8)


Acetylcholinesterase Inhibition Studies for Neurodegenerative Disease Research

Given its potent AChE inhibition (IC50 = 27 nM in mouse cortical homogenate), the compound is ideally suited as a chemical probe for investigating cholinergic dysfunction in Alzheimer's disease models [1]. Its urea-linked chloroacetamide scaffold provides a distinct binding mode compared to donepezil or tacrine, enabling orthogonal target validation.

Structure-Activity Relationship (SAR) Campaigns Targeting Urea-Containing Enzyme Inhibitors

The compound's dual chloroacetamide and urea functionalities make it a privileged scaffold for SAR studies aimed at optimizing potency and selectivity. Researchers can systematically vary the thiophene substitution or modify the chloroacetyl group to map pharmacophore requirements, leveraging the established AChE activity as a benchmark [1].

Chemical Biology Tool for Covalent Modification of Nucleophilic Residues

The chloroacetyl group serves as an electrophilic warhead capable of covalently modifying cysteine or other nucleophilic residues in target proteins. This property enables irreversible enzyme inhibition and target identification via activity-based protein profiling (ABPP), particularly for enzymes with accessible active-site thiols [2].

Reference Standard for Method Development in Urea-Containing Compound Analysis

With defined purity (97%), predicted logP (1.023), and pKa (10.31), the compound can serve as a reference standard for developing and validating HPLC, LC-MS, or UPLC methods tailored to urea-containing small molecules . Its unique retention characteristics facilitate system suitability testing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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